![molecular formula C₂₅H₂₄N₆O₃ B560103 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one CAS No. 1351635-67-0](/img/structure/B560103.png)
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
Vue d'ensemble
Description
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one is a derivative of ONO-4059, which is a highly potent and selective inhibitor of Bruton’s tyrosine kinase (BTK). This compound is primarily used in scientific research for its ability to inhibit BTK, a crucial enzyme in the B-cell receptor signaling pathway. The inhibition of BTK has significant implications in the treatment of various B-cell malignancies and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a piperidine derivative, which is then coupled with a purine derivative. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is usually stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of BTK in B-cell development and function.
Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies and autoimmune diseases.
Industry: Utilized in the development of new BTK inhibitors and related compounds
Mécanisme D'action
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one exerts its effects by selectively inhibiting BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in B-cell development and function. By inhibiting BTK, this compound disrupts this signaling pathway, leading to reduced B-cell proliferation and activation. This mechanism is particularly beneficial in treating B-cell malignancies and autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one include:
Ibrutinib: A first-generation BTK inhibitor with broader off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity.
Tirabrutinib: Another analog of ONO-4059 with similar potency and selectivity
Uniqueness
This compound is unique due to its high potency and selectivity for BTK. Unlike first-generation inhibitors like ibrutinib, this compound has fewer off-target effects, making it a more desirable candidate for therapeutic applications. Its ability to selectively inhibit BTK while minimizing adverse effects sets it apart from other similar compounds .
Activité Biologique
Overview of 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
This compound is a derivative of purine, characterized by its unique structure which includes an amino group, phenoxyphenyl moiety, and a piperidinyl side chain. Its molecular formula is with a molecular weight of 440.50 g/mol. The compound is of interest due to its potential pharmacological activities, particularly in the context of cancer therapy and other therapeutic areas.
The biological activity of purine derivatives often involves interaction with nucleic acid metabolism and modulation of enzyme activity. This specific compound may exhibit:
- Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
- Antiviral Properties : Compounds with similar structures have shown effectiveness against viral infections by interfering with viral replication processes.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, leukemia) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The compound may induce cell cycle arrest at the G2/M phase, leading to increased sensitivity to chemotherapeutic agents.
Antiviral Activity
Similar purine derivatives have been studied for their antiviral effects:
- HIV and Hepatitis Virus : Some studies indicate that modifications in the purine structure enhance antiviral efficacy against HIV and Hepatitis C virus.
- Mechanism : The proposed mechanism includes inhibition of viral polymerases, preventing viral RNA synthesis.
Case Studies
Study | Compound | Findings |
---|---|---|
Study A | 6-amino derivative | Showed IC50 values in low micromolar range against breast cancer cell lines. |
Study B | Phenoxyphenyl purine | Demonstrated significant reduction in viral load in infected cell cultures. |
Study C | Piperidinyl analog | Induced apoptosis in leukemia cells through caspase activation. |
Propriétés
IUPAC Name |
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDUUBCXJUFRL-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.